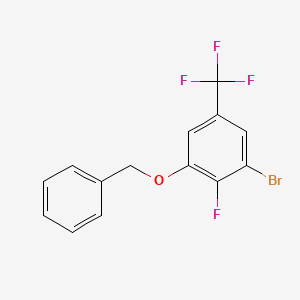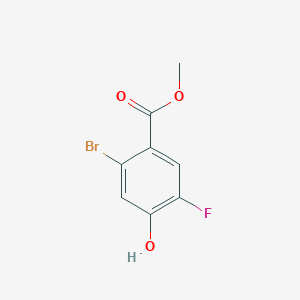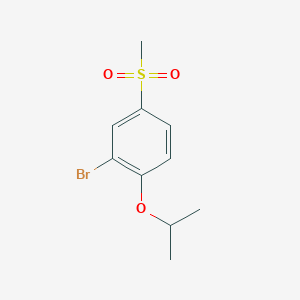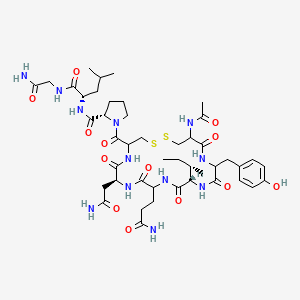![molecular formula C6H9F2N B14029322 4,4-Difluoro-6-azabicyclo[3.2.0]heptane](/img/structure/B14029322.png)
4,4-Difluoro-6-azabicyclo[3.2.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-6-azabicyclo[3.2.0]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective processes. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
4,4-Difluoro-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
科学研究应用
4,4-Difluoro-6-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Used in the development of new materials with specific properties
作用机制
The mechanism of action of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to the desired biological or chemical effects .
相似化合物的比较
Similar Compounds
4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride: A closely related compound with similar properties.
1,1-Difluoro-2-azabicyclo[2.2.0]hexane: Another bicyclic compound with fluorine atoms and a nitrogen atom.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C6H9F2N |
|---|---|
分子量 |
133.14 g/mol |
IUPAC 名称 |
4,4-difluoro-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-4-3-9-5(4)6/h4-5,9H,1-3H2 |
InChI 键 |
RSULHKHOZVIPLF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2C1CN2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14029292.png)




